5-(3,5-Dichlorophenyl)nicotinonitrile
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Overview
Description
5-(3,5-Dichlorophenyl)nicotinonitrile is an organic compound characterized by the presence of a pyridine ring substituted with a nitrile group and a dichlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dichlorophenyl)nicotinonitrile typically involves the reaction of 3,5-dichlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the nicotinonitrile ring. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dichlorophenyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3,5-Dichlorophenyl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3,5-Dichlorophenyl)nicotinonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrile and dichlorophenyl groups. These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Nicotinonitrile: A simpler analog without the dichlorophenyl substitution.
3,5-Dichlorobenzonitrile: Lacks the pyridine ring but contains the dichlorophenyl group.
Pyridine-3-carbonitrile: Similar pyridine structure but without the dichlorophenyl group.
Uniqueness
5-(3,5-Dichlorophenyl)nicotinonitrile is unique due to the combination of the dichlorophenyl and nicotinonitrile moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications .
Properties
CAS No. |
1346692-01-0 |
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Molecular Formula |
C12H6Cl2N2 |
Molecular Weight |
249.09 g/mol |
IUPAC Name |
5-(3,5-dichlorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6Cl2N2/c13-11-2-9(3-12(14)4-11)10-1-8(5-15)6-16-7-10/h1-4,6-7H |
InChI Key |
VNPBBQAGKHOPSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CN=CC(=C2)C#N |
Origin of Product |
United States |
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